molecular formula C11H9F2NO2S B13595856 Ethyl2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate

Ethyl2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate

Katalognummer: B13595856
Molekulargewicht: 257.26 g/mol
InChI-Schlüssel: KDRGYBAMJDOFRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate typically involves the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a suitable catalyst. This reaction proceeds through a condensation mechanism, forming the benzothiazole ring system. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, may involve more scalable and efficient methods such as microwave irradiation or one-pot multicomponent reactions. These methods can enhance the yield and reduce the reaction time, making the process more suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Ethyl2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes or proteins, leading to its antibacterial or antifungal effects. The exact molecular targets and pathways involved can vary depending on the specific application and the organism being studied .

Vergleich Mit ähnlichen Verbindungen

Ethyl2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, such as the presence of the difluoroacetate group, which can influence its reactivity and biological activity.

Eigenschaften

Molekularformel

C11H9F2NO2S

Molekulargewicht

257.26 g/mol

IUPAC-Name

ethyl 2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate

InChI

InChI=1S/C11H9F2NO2S/c1-2-16-10(15)11(12,13)9-14-7-5-3-4-6-8(7)17-9/h3-6H,2H2,1H3

InChI-Schlüssel

KDRGYBAMJDOFRC-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C1=NC2=CC=CC=C2S1)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.